molecular formula C8H15NO B13269239 2-Amino-4-ethylcyclohexan-1-one

2-Amino-4-ethylcyclohexan-1-one

Cat. No.: B13269239
M. Wt: 141.21 g/mol
InChI Key: XCHNGYWLCQVBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-ethylcyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an amino group (-NH2) and a ketone group (C=O) on a cyclohexane ring, with an ethyl group (-C2H5) attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-ethylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethylamine under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethylcyclohexan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethylcyclohexanone or 4-ethylcyclohexanoic acid.

    Reduction: Formation of 2-amino-4-ethylcyclohexanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-ethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ketone group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate cellular processes and contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylcyclohexan-1-one: Similar structure with a methyl group instead of an ethyl group.

    2-Amino-4-propylcyclohexan-1-one: Similar structure with a propyl group instead of an ethyl group.

    2-Amino-4-isopropylcyclohexan-1-one: Similar structure with an isopropyl group instead of an ethyl group.

Uniqueness

2-Amino-4-ethylcyclohexan-1-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-amino-4-ethylcyclohexan-1-one

InChI

InChI=1S/C8H15NO/c1-2-6-3-4-8(10)7(9)5-6/h6-7H,2-5,9H2,1H3

InChI Key

XCHNGYWLCQVBMR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C(C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.